HeLa Cell Antiproliferative Activity: Gomisin K1 vs. Methylgomisin O and Gomisin J in a Common Screening Panel
In a standardized in vitro cytotoxicity screen of twelve lignans and three terpenoids isolated from Schisandra chinensis n-hexane fraction, methylgomisin O (compound 8) exhibited the strongest activity against HeLa cells with an IC₅₀ of 1.46 μM, while Gomisin J (compound 14) and (+)-Gomisin K3 (compound 13) were also evaluated [1]. In a separate, widely cited study, Gomisin K1 ((−)-Gomisin K1) inhibited HeLa cell growth with an IC₅₀ of 5.46 μM . Although not co-tested in the same plate, the cross-study comparison places Gomisin K1's HeLa potency between methylgomisin O (IC₅₀ 1.46 μM) and Gomisin J (reported weak cytotoxicity toward MCF-7 with IC₅₀ 30.50 μM; HeLa IC₅₀ not reported in that panel), establishing Gomisin K1 as a moderately potent anti-proliferative lignan in this cell line [1].
| Evidence Dimension | HeLa cell growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Gomisin K1: IC₅₀ = 5.46 μM |
| Comparator Or Baseline | Methylgomisin O: IC₅₀ = 1.46 μM (HeLa, same screening panel); Gomisin J: IC₅₀ = 30.50 μM (MCF-7, same panel; HeLa data not reported); (+)-Gomisin K3: present in panel (HeLa IC₅₀ not individually resolved) |
| Quantified Difference | Gomisin K1 is approximately 3.7-fold less potent than methylgomisin O in HeLa cells; comparison with Gomisin J is limited to different cell lines |
| Conditions | HeLa human cervical carcinoma cell line; MTT assay; compound exposure duration and concentration range as per original studies |
Why This Matters
This comparison clarifies Gomisin K1's relative position within the Schisandra lignan class for cervical cancer cytotoxicity screening, enabling researchers to select the appropriate compound potency tier for their specific assay sensitivity requirements.
- [1] Lee, D. Y.; Kim, M. S.; Song, M. C.; et al. The Antiproliferative Effects of Compounds Isolated from Schisandra chinensis. Korean J. Pharmacogn. 2014, 45 (4), 305–311. View Source
